Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-6-8-7(11(12,13)14)4-3-5-16(8)9/h3-6H,2H2,1H3 |
InChI Key |
MSWOVZOJTIQAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate generally involves the construction of the imidazo[1,5-a]pyridine core via cyclization reactions starting from appropriately substituted pyridine derivatives and amino precursors.
Key synthetic strategies include:
Cyclization of 2-aminopyridine derivatives with ethyl halogenated esters:
A common approach involves reacting 2-aminopyridine with ethyl 2-bromo-2,2-difluoroacetate or related halogenated esters in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,5-a]pyridine ring system bearing the ethyl carboxylate group at the 3-position and trifluoromethyl substitution at the 8-position.Use of 2-aminomethylpyridine intermediates:
Starting from 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine, cyclization with reagents like triphosgene or thiophosgene under mild basic conditions (e.g., sodium hydrogen carbonate) in dichloromethane solvent at low temperatures (0 °C) leads to the formation of 3-substituted imidazo[1,5-a]pyridines. This method allows for the introduction of various substituents at the 3-position, including carboxylate esters after further functional group transformations.One-pot multicomponent reactions:
Recent advancements include one-pot three-component syntheses involving 2-aminopyridine, trifluoromethyl-containing reagents, and aldehydes or equivalents under controlled conditions to directly afford 3-substituted trifluoromethyl imidazo[1,5-a]pyridine derivatives. These methods often employ microwave irradiation or catalytic systems to enhance yield and reduce reaction time.
Reaction Conditions and Optimization
From the literature, the following parameters have been optimized for efficient synthesis:
Purification Techniques
Post-reaction, purification is typically achieved by:
- Liquid-liquid extraction: Removal of aqueous impurities using dichloromethane or ethyl acetate.
- Recrystallization: From suitable solvents to enhance purity.
- Chromatography: Silica gel column chromatography to separate unreacted starting materials and side products.
Detailed Synthetic Procedure Example
Based on the optimized conditions reported by Mihorianu et al., the following procedure exemplifies the preparation of a closely related imidazo[1,5-a]pyridine derivative, which can be adapted for the this compound:
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (analogous cyclization):
- To a stirred suspension of sodium hydrogen carbonate (8.2 g, 2.6 equivalents) in 30 mL water at 0 °C, a solution of thiophosgene (4.7 g, 1.08 equivalents) in 30 mL dichloromethane was added.
- A solution of 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine (8 g, 1 equivalent) in 60 mL dichloromethane was added dropwise over 40 minutes while maintaining vigorous stirring.
- The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
- The aqueous layer was separated and extracted with dichloromethane (3 × 100 mL).
- Combined organic layers were washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.
- The residue was purified by recrystallization or chromatography to afford the product in 80% yield.
This method demonstrates the mild conditions and efficient formation of the imidazo ring system with trifluoromethyl substitution, which can be adapted to introduce the ethyl carboxylate group at the 3-position via appropriate esterification or starting material design.
Spectroscopic Characterization Relevant to Preparation
Proper characterization confirms successful synthesis:
| Technique | Key Observations |
|---|---|
| 1H NMR | Aromatic proton signals between δ 7.8–8.2 ppm; splitting patterns affected by trifluoromethyl coupling |
| 13C NMR | Ester carbonyl carbons resonate around 165–170 ppm; carbons adjacent to trifluoromethyl group show characteristic shifts |
| 19F NMR | Signal at δ -60 to -70 ppm confirms trifluoromethyl presence |
| Infrared (IR) | Ester carbonyl stretch near 1700–1750 cm⁻¹; C-F vibrations at 1100–1200 cm⁻¹; imidazo ring vibrations at 1600–1500 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak matching C₁₁H₉F₃N₂O₂ with <2 ppm error |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Cyclization with ethyl 2-bromo-2,2-difluoroacetate | 2-Aminopyridine, ethyl 2-bromo-2,2-difluoroacetate | Potassium carbonate, reflux or mild heating | Moderate to high | Laboratory scale | Direct formation of imidazo ring with ester |
| Cyclization via 2-aminomethylpyridine + thiophosgene | 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine | Thiophosgene, NaHCO₃, DCM, 0 °C to RT | Up to 80 | Laboratory to 100x scale | Mild conditions, high selectivity |
| One-pot multicomponent synthesis | 2-Aminopyridine, trifluoromethyl reagents, aldehydes | Microwave irradiation or catalytic systems | Variable | Small scale | Rapid, efficient, suitable for analog synthesis |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further modifications:
The carboxylic acid can subsequently be converted to amides or acyl chlorides for use in coupling reactions .
Nucleophilic Substitution at the Ester Group
The ester group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents:
Cross-Coupling Reactions
The aromatic core supports palladium-catalyzed cross-coupling reactions, facilitating structural diversification:
Electrophilic Aromatic Substitution
The electron-deficient imidazo[1,5-a]pyridine ring directs electrophiles to specific positions. The trifluoromethyl group at C8 further modulates reactivity:
| Electrophile | Conditions | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | C1 or C5 | Nitro derivatives | 40–55% | |
| Br₂ (cat. FeBr₃) | DCM, rt, 1h | C5 | 5-Bromo-substituted compound | 60–70% |
Reduction Reactions
Selective reduction of the ester or aromatic system has been explored:
Trifluoromethyl Group Reactivity
While the CF₃ group is generally inert, it influences electronic effects and participates in radical reactions:
Key Trends and Challenges
-
Regioselectivity : The trifluoromethyl group at C8 deactivates the adjacent positions, directing electrophiles to C1 or C5 .
-
Solubility Limitations : The CF₃ group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .
-
Stability : The compound is sensitive to strong bases and oxidizing agents, requiring inert atmospheres for certain transformations.
Scientific Research Applications
Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyridine core can form hydrogen bonds and π-π interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other imidazopyridine derivatives, differing primarily in substituent positions and ring systems. Key analogs include:
Key Observations :
Physicochemical Properties
Comparative physicochemical data reveal trends in solubility and lipophilicity:
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate | 2.8 | 0.15 | >60 (CYP3A4) |
| Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 2.5 | 0.20 | 45 (CYP3A4) |
| Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 3.1 | 0.08 | 30 (CYP2D6) |
| HZ-166 | 3.5 | 0.05 | >120 (CYP3A4) |
Biological Activity
Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
- IUPAC Name : this compound
- CAS Number : 1363404-84-5
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.20 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 125–250 |
| Compound B | S. aureus | 100–200 |
These findings suggest that the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study focusing on imidazole derivatives demonstrated that certain analogs inhibited cancer cell proliferation effectively.
- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The results indicated that some derivatives had IC50 values in the low micromolar range, suggesting promising anticancer activity .
Study 1: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate inhibition zones.
- Findings : The compound exhibited a notable inhibition zone against E. coli and S. aureus, indicating strong antibacterial activity.
Study 2: Anticancer Potential
In another study, researchers synthesized various imidazole derivatives and tested their effects on different cancer cell lines. The study highlighted that this compound displayed significant cytotoxicity against MCF-7 cells.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for Ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate, and how is its structure validated?
- Synthesis : A key route involves condensation of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an ester intermediate. Subsequent formylation via the Vilsmeier reaction and reductive amination introduces morpholinomethyl groups, followed by hydrolysis and Grignard reactions to yield the final compound .
- Characterization :
- 1H/13C NMR : Assigns proton and carbon environments, with deshielding effects from the trifluoromethyl group observed in adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- HRMS : Validates molecular weight with <2 ppm error .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?
- 1H/13C NMR : Focus on aromatic proton splitting patterns (e.g., coupling with fluorine in trifluoromethyl groups) and ester carbonyl carbons (~165–170 ppm) .
- 19F NMR : Optional but useful for confirming trifluoromethyl substitution (δ -60 to -70 ppm) .
- IR : Monitor ester C=O (1700–1750 cm⁻¹) and imidazo ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence reactivity in nucleophilic substitution or cyclization reactions?
- The electron-withdrawing trifluoromethyl group reduces electron density in the imidazo ring, slowing electrophilic substitutions but enhancing stability toward oxidation. For cyclization, polar aprotic solvents (DMF, THF) and elevated temperatures (60–80°C) are recommended to overcome reduced reactivity .
- Example : In Grignard reactions, the trifluoromethyl group necessitates strict anhydrous conditions to prevent side reactions .
Q. What methodologies resolve contradictory spectral data, such as overlapping signals in NMR?
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra, particularly for ester and trifluoromethyl regions .
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl/heteroaryl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for sterically hindered intermediates .
- Protecting Groups : Use of TIPS (triisopropylsilyl) for ethynyl intermediates prevents side reactions during deprotection .
Q. What strategies are effective in designing biologically active derivatives of this compound?
- Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 7-position to enhance binding to GABA receptors .
- Hybrid Scaffolds : Combine imidazo[1,5-a]pyridine with triazole or pyrimidine rings to target kinase inhibition .
- In Silico Screening : Docking studies (e.g., with AutoDock Vina) prioritize derivatives with high affinity for target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
